4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole
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Overview
Description
The compound “4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization or substitution reactions . For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. As with other thiazole derivatives, it might undergo reactions at the sulfur or nitrogen atoms in the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have moderate polarity and can form hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Reactions
One of the primary scientific research applications of compounds similar to 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole is in the synthesis of various heterocyclic compounds. For example, the synthesis of derivatives such as 1,3,5-Tris(hydrogensulfato) benzene as a catalyst demonstrates the utility of related compounds in facilitating condensation reactions under eco-friendly conditions, yielding excellent product yields (Karimi-Jaberi et al., 2012). Similarly, the interaction of related thiazole compounds with various nucleophiles indicates their role as electrophilic substrates in exploring nucleophilic substitution reactions (Turov & Drach, 2008).
Antimicrobial and Antiviral Activities
The antimicrobial activities of sulfide and sulfone derivatives of similar thiazole compounds have been extensively studied, revealing their potential against a variety of bacterial and fungal strains (Badiger et al., 2013). This indicates the potential of this compound derivatives in antimicrobial research. Additionally, novel benzenesulfonamides bearing 1,3,4-oxadiazole moiety have shown promising antimicrobial and anti-HIV activity, highlighting the versatility of thiazole derivatives in addressing various infectious diseases (Iqbal et al., 2006).
Anticancer Potential
The synthesis and characterization of certain thiazole derivatives have demonstrated significant potential as anti-tumor agents, with some compounds exhibiting promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). This suggests that modifications of the this compound structure could yield potent anti-cancer compounds.
Anticonvulsant and Anti-inflammatory Activities
Derivatives of similar thiazole compounds have been explored for their anticonvulsant and anti-inflammatory activities. For instance, azoles incorporating a sulfonamide moiety have shown protection against induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012). This indicates the therapeutic potential of this compound derivatives in neurological disorders.
Mechanism of Action
Benzenesulfonyl compounds
These compounds are known to be used in the synthesis of various drugs due to their reactivity. They are often used as intermediates in organic synthesis .
Chloro compounds
The presence of a chlorine atom in the molecule could potentially make the compound more reactive, as chlorine is a good leaving group. This could influence the compound’s interaction with its targets .
Thiazoles
Thiazole is a heterocyclic compound that is found in many drugs used to treat various diseases. Thiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Methylphenyl groups
The presence of a methylphenyl group could potentially increase the lipophilicity of the compound, which could influence its pharmacokinetics, particularly its absorption and distribution .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-11-7-9-12(10-8-11)15-18-16(14(17)21-15)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQKLSYDUXUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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